molecular formula C23H22FN7O B2450777 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone CAS No. 920368-16-7

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2450777
CAS RN: 920368-16-7
M. Wt: 431.475
InChI Key: FQRQODVSBZDGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C23H22FN7O and its molecular weight is 431.475. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is involved in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines, incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds have shown moderate effects against some bacterial and fungal species, highlighting their potential application in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr & Farag, 2008).

Antitrypanosomal and Antidiabetic Properties

Pyrazolo[1,5-a]pyrimidines, derived from the chemical structure of this compound, have been recognized for their antitrypanosomal activity. This highlights a potential application in the development of treatments for trypanosomiasis (Abdelriheem, Zaki & Abdelhamid, 2017). Furthermore, derivatives of this compound have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting possible uses in the development of anti-diabetic medications (Bindu, Vijayalakshmi & Manikandan, 2019).

Pharmacokinetics and Drug Delivery

Studies have focused on the synthesis, spectroscopic characterization, and evaluation of cytotoxicity of similar compounds. Such research contributes to understanding the pharmacokinetic nature of these compounds, which is crucial for drug development and delivery systems (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).

Antagonist Properties and Clinical Trials

The compound and its derivatives have been used to develop P2X7 antagonists with potential applications in treating mood disorders. Notable examples have advanced to phase I clinical trials, indicating their significant medical potential (Chrovian et al., 2018).

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-16-4-2-5-17(12-16)13-20(32)29-8-10-30(11-9-29)22-21-23(26-15-25-22)31(28-27-21)19-7-3-6-18(24)14-19/h2-7,12,14-15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRQODVSBZDGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.